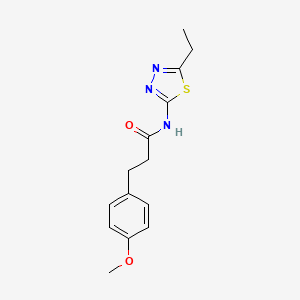![molecular formula C17H17NO B5821139 N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
N-[2-(1-methylcyclopropyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methylcyclopropyl)phenyl]benzamide, also known as JNJ-1661010, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of selective dopamine D2 receptor antagonists and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(1-methylcyclopropyl)phenyl]benzamide involves the selective antagonism of dopamine D2 receptors. By blocking the activity of these receptors, this compound is thought to reduce the hyperactivity of dopaminergic pathways in the brain, which are associated with the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
Studies have shown that N-[2-(1-methylcyclopropyl)phenyl]benzamide has a number of biochemical and physiological effects. For example, this compound has been shown to increase the release of glutamate in the prefrontal cortex, which is thought to play a role in the cognitive deficits associated with schizophrenia. In addition, N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to reduce the release of dopamine in the striatum, which is associated with the positive symptoms of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]benzamide in lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its selectivity for dopamine D2 receptors, which means that it may not be useful for studying the effects of other neurotransmitters or receptors.
Future Directions
There are several future directions for research on N-[2-(1-methylcyclopropyl)phenyl]benzamide. One direction is to study the potential therapeutic applications of this compound in other psychiatric disorders, such as bipolar disorder and depression. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of schizophrenia. Finally, future research could focus on developing more selective dopamine D2 receptor antagonists with improved pharmacokinetic profiles and fewer side effects.
Synthesis Methods
The synthesis method of N-[2-(1-methylcyclopropyl)phenyl]benzamide involves the reaction between 2-(1-methylcyclopropyl)aniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
N-[2-(1-methylcyclopropyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. Research has shown that this compound has a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia.
properties
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(11-12-17)14-9-5-6-10-15(14)18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXVEUYIRASMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)


![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)


![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)
![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)
![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)

